molecular formula C11H10ClNO2S B181016 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide CAS No. 819073-49-9

3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide

Cat. No. B181016
M. Wt: 255.72 g/mol
InChI Key: GHBDNHKCHYUUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several fields. This compound is also known as O-2050 and is a synthetic cannabinoid that belongs to the benzothiophene family. It has been extensively studied for its therapeutic potential and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, which is a complex cell signaling system that regulates various physiological processes such as pain, mood, and appetite. This compound is believed to act as a partial agonist of the CB1 and CB2 receptors, which are the main receptors of the endocannabinoid system.

Biochemical And Physiological Effects

3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long half-life, which makes it an ideal compound for studying the endocannabinoid system. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects.

Future Directions

There are several future directions for the study of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its potential use as an analgesic, antiemetic, and antipsychotic agent. Additionally, further research is needed to understand the mechanism of action of this compound and its long-term effects on the body.

Synthesis Methods

The synthesis of 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-chlorobenzonitrile with methyl magnesium bromide to form 2-methylbenzonitrile. This intermediate is then reacted with sulfur to form 2-methylbenzothiophene. The final step involves the reaction of 2-methylbenzothiophene with N-methyl-N-methoxy-2-chloroacetamide to form 3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as an analgesic, antiemetic, and antipsychotic agent.

properties

CAS RN

819073-49-9

Product Name

3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

3-chloro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C11H10ClNO2S/c1-13(15-2)11(14)10-9(12)7-5-3-4-6-8(7)16-10/h3-6H,1-2H3

InChI Key

GHBDNHKCHYUUOR-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=C(C2=CC=CC=C2S1)Cl)OC

Canonical SMILES

CN(C(=O)C1=C(C2=CC=CC=C2S1)Cl)OC

Origin of Product

United States

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